(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Metabolic stability Liver microsomes Fluorine substitution

(E)-1-Benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (CAS 941895-38-1) is a synthetic small-molecule urea derivative built on a 3,4-dihydroquinazolin-2(1H)-one scaffold. The compound features a 4-fluorobenzyl substituent at the N3 position of the quinazolinone core and a benzyl-substituted urea moiety linked via an exocyclic imine at the C4 position.

Molecular Formula C23H19FN4O2
Molecular Weight 402.429
CAS No. 941895-38-1
Cat. No. B2692680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
CAS941895-38-1
Molecular FormulaC23H19FN4O2
Molecular Weight402.429
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F
InChIInChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29)
InChIKeyIYXDNAAKWFGSEJ-SZXQPVLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-Benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (CAS 941895-38-1): Chemical Class and Core Characteristics


(E)-1-Benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (CAS 941895-38-1) is a synthetic small-molecule urea derivative built on a 3,4-dihydroquinazolin-2(1H)-one scaffold. The compound features a 4-fluorobenzyl substituent at the N3 position of the quinazolinone core and a benzyl-substituted urea moiety linked via an exocyclic imine at the C4 position. This structural architecture places it within the broader class of quinazolinyl-urea derivatives, a chemotype that has been explored for kinase inhibition, antiviral activity, and anticancer applications [1]. The presence of the 4-fluorobenzyl group is a key structural feature, as fluorine substitution on the benzyl ring has been associated with enhanced metabolic stability and modulated target binding affinity in related dihydroquinazoline series [2]. The compound has a molecular formula of C23H19FN4O2 and a molecular weight of 402.4 g/mol.

Why (E)-1-Benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea Cannot Be Simply Replaced by In-Class Analogs


The dihydroquinazolinone urea chemical space exhibits steep structure-activity relationships where seemingly minor substituent changes produce substantial shifts in potency, selectivity, and metabolic stability. In the fluoro-substituted 3,4-dihydroquinazoline series reported by Kim et al. (2017), the presence and position of the 4-fluorobenzyl amide moiety was a critical determinant of both Cav3.2 channel blockade (>90% inhibition at 10 μM) and liver microsomal stability, with the 4-fluorobenzyl-containing analog 8h demonstrating approximately 2-fold greater metabolic stability than the non-fluorinated lead compound KYS05090S [1]. Similarly, in the quinazolinyl-diaryl urea anticancer series, the nature of the aryl/benzyl substituent on the urea terminus dictated antiproliferative potency across HepG2, MGC-803, and A549 cell lines, with IC50 values spanning from sub-micromolar to >50 μM depending on substitution pattern [2]. For the target compound, the combination of a benzyl group on the urea terminus and a 4-fluorobenzyl group at the N3 position creates a unique substitution vector that cannot be replicated by analogs bearing phenylurea (CAS 941895-35-8), 2-fluorophenylurea, or non-fluorinated N3-benzyl (CAS 899984-34-0) variants. Generic substitution without empirical validation therefore risks significant loss of desired biological activity or altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for (E)-1-Benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (CAS 941895-38-1)


4-Fluorobenzyl N3-Substitution vs. Non-Fluorinated N3-Benzyl: Metabolic Stability Enhancement

In the 3,4-dihydroquinazoline derivative series evaluated by Kim et al. (2017), compound 8h (KCP10068F), which contains a 4-fluorobenzyl amide substituent, demonstrated approximately a 2-fold increase in liver microsomal stability in both rat and human species compared to the non-fluorinated lead compound KYS05090S [1]. While this is not a direct measurement on the target compound itself, the structural homology—specifically the 4-fluorobenzyl group attached to the dihydroquinazolinone core—supports the inference that the 4-fluorobenzyl substituent at N3 in CAS 941895-38-1 confers a metabolic stability advantage over non-fluorinated N3-benzyl analogs such as (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(4-fluorophenyl)urea (CAS 899984-34-0).

Metabolic stability Liver microsomes Fluorine substitution Dihydroquinazoline

Benzyl Urea Terminus vs. Phenyl Urea Terminus: Impact on Cytotoxic Potency in Cancer Cell Lines

In the quinazolinyl-diaryl urea series reported by Chen et al. (2016), compounds bearing benzyl or substituted-benzyl urea termini (e.g., compounds 7g, 7m, 7o, 8e, 8g, 8m) exhibited stronger antiproliferative activity against HepG2, MGC-803, and A549 cell lines compared to the reference drugs sorafenib and gefitinib [1]. The most potent compound in this series, 8g, induced A549 apoptosis and arrested the cell cycle at G0/G1 phase. The target compound CAS 941895-38-1 possesses a benzyl urea terminus, structurally distinguishing it from the phenyl urea analog CAS 941895-35-8. Based on the SAR trends in this chemotype, the benzyl group provides additional hydrophobic contact and conformational flexibility that can enhance target binding compared to a rigid phenyl ring.

Antiproliferative activity Urea terminus SAR Cancer cell lines Quinazolinyl-urea

Dihydroquinazolinone Scaffold: Target Engagement Potential vs. Fully Aromatic Quinazoline Analogs

The dihydroquinazolinone scaffold present in CAS 941895-38-1 is a validated pharmacophore for kinase inhibition. Schlapbach et al. (2004) demonstrated that optimization of this scaffold yielded compound 20, a potent p38α inhibitor with an IC50 of 14 nM, which was also active in the mouse TNFα-release model [1]. The initial hit from this series, quinazolinone 1, inhibited p38 with an IC50 of 14 μM, representing a 1000-fold improvement through scaffold optimization. The dihydroquinazolinone core differs from fully aromatic quinazoline in that the partially saturated ring system can adopt a distinct conformational profile, potentially affecting ATP-binding site complementarity and selectivity across the kinome.

p38 MAP kinase Kinase inhibition Dihydroquinazolinone Scaffold comparison

Fluorine Electronic Effects on Binding Affinity: 4-Fluorobenzyl vs. 3-Methoxybenzyl N3-Substitution

The 4-fluorobenzyl substituent at N3 in CAS 941895-38-1 introduces an electron-withdrawing effect (Hammett σp = 0.062 for F) that modulates the electronic density of the quinazolinone ring system differently than electron-donating substituents such as 3-methoxybenzyl (Hammett σm = 0.115 for OCH3). The comprehensive review by Nosova et al. (2009) on fluorine-containing quinazolines established that fluorine substitution on the benzyl ring significantly influences both the physicochemical properties and biological activity profiles of quinazoline derivatives, affecting target binding, cellular permeability, and metabolic processing [1]. The 4-fluorobenzyl analog is electronically distinct from the 3-methoxybenzyl analog (CAS not specified but structurally characterized in the same series), and this difference is expected to translate into altered target engagement kinetics.

Fluorine chemistry Binding affinity Electron-withdrawing group Quinazoline SAR

Patent Landscape: Antiviral Dihydroquinazoline Chemical Space and Structural Novelty

The substituted dihydroquinazoline scaffold is protected by a series of Bayer Healthcare AG patents (including WO-2004072048-A1 and WO-2005047278-A3) claiming antiviral activity, particularly against cytomegaloviruses [1]. These patents describe a broad generic formula encompassing dihydroquinazoline derivatives with various substituents. The specific substitution pattern of CAS 941895-38-1—combining a 4-fluorobenzyl group at N3 with a benzyl urea at the C4 exocyclic imine position—represents a distinct combination within this patented chemical space. The compound's CAS number series (941895-xx) suggests it may have been enumerated within one of these patent families, potentially as a synthetic intermediate or screening compound. The patent context provides a framework for understanding the compound's position within the antiviral dihydroquinazoline landscape.

Antiviral agents Cytomegalovirus Patent analysis Dihydroquinazoline

Cav3.2 Calcium Channel Blockade: 4-Fluorobenzyl-Containing Dihydroquinazolines vs. Non-Fluorinated Analogs

Kim et al. (2017) demonstrated that compound 8h (KCP10068F), a 3,4-dihydroquinazoline derivative containing a 4-fluorobenzyl amide moiety, potently blocked Cav3.2 T-type calcium channel currents with >90% inhibition at 10 μM concentration [1]. This level of channel blockade was comparable to the lead compound KYS05090S, while providing the additional benefit of improved metabolic stability. The 4-fluorobenzyl group in CAS 941895-38-1 is located at the N3 position rather than as an amide substituent, but the fluorobenzyl pharmacophore element is conserved. This suggests potential utility in programs targeting T-type calcium channels where both potency and metabolic stability are required, differentiating it from non-fluorinated N3-benzyl analogs that may lack this dual profile.

T-type calcium channel Cav3.2 Ion channel blockade Fluorine effect

Recommended Research and Procurement Application Scenarios for (E)-1-Benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea (CAS 941895-38-1)


Kinase Inhibitor Screening Libraries Targeting p38 MAP Kinase or Related Ser/Thr Kinases

The dihydroquinazolinone core of CAS 941895-38-1 is a validated p38α kinase inhibitor scaffold. The Schlapbach et al. (2004) study demonstrated that optimized dihydroquinazolinones achieve nanomolar p38α inhibition (IC50 = 14 nM for compound 20) with in vivo activity in the mouse TNFα-release model [1]. The benzyl urea extension at the C4 position provides an additional vector for kinase hinge-region or allosteric pocket interactions not explored in the original Schlapbach series. This compound is appropriate for inclusion in kinase-focused screening decks, particularly where novel IP position or differentiated selectivity profiles versus pyridinyl-imidazole-based p38 inhibitors are sought. Procure this compound when expanding dihydroquinazolinone chemical diversity in kinase programs.

Metabolic Stability-Focused Lead Optimization Programs

The 4-fluorobenzyl substituent at the N3 position of CAS 941895-38-1 is structurally analogous to the metabolic stability-enhancing 4-fluorobenzyl amide moiety in compound 8h (KCP10068F), which demonstrated a ~2-fold improvement in liver microsomal stability in both rat and human species compared to its non-fluorinated predecessor KYS05090S [1]. This compound serves as a useful tool for evaluating the contribution of the 4-fluorobenzyl group to metabolic stability within the quinazolinone urea series. Procure this compound when conducting head-to-head microsomal stability comparisons against non-fluorinated N3-benzyl analogs (e.g., CAS 899984-34-0) to quantify the fluorine effect on intrinsic clearance.

Anticancer SAR Expansion Around Quinazolinyl-Urea Pharmacophores

The benzyl urea terminus of CAS 941895-38-1 distinguishes it from phenyl urea analogs (CAS 941895-35-8) and aligns with the superior antiproliferative activity observed for benzyl-substituted quinazolinyl-diaryl ureas in the Chen et al. (2016) study, where compounds 7g, 7m, 7o, 8e, 8g, and 8m outperformed sorafenib and gefitinib in HepG2, MGC-803, and A549 cancer cell lines [1]. This compound is recommended as a key analog for SAR studies exploring the impact of urea terminus substitution (benzyl vs. phenyl vs. substituted phenyl) on anticancer potency and c-Raf kinase binding. Procure alongside the phenyl urea analog for direct comparative profiling.

Antiviral Dihydroquinazoline Chemical Probe Development

The substituted dihydroquinazoline patent family from Bayer Healthcare AG (WO-2004072048-A1, WO-2005047278-A3) establishes this scaffold as relevant to antiviral drug discovery, specifically targeting cytomegalovirus [1]. CAS 941895-38-1 occupies a distinct substitution vector (N3-fluorobenzyl + C4-benzylurea-imine) compared to the extensively exemplified C2-piperazinyl-C3-aryl-C4-acetic acid derivatives. This compound may serve as a chemical probe or starting point for antiviral programs seeking novel intellectual property within the dihydroquinazoline space. Procure for antiviral screening panels where differentiation from existing Bayer patent exemplifications is strategically important.

Quote Request

Request a Quote for (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.